- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,
Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
942920-55-0 structure
Product Name:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Número CAS:942920-55-0
MF:C10H9BrN2O2
Megavatios:269.094661474228
MDL:MFCD11518924
CID:796770
PubChem ID:44608107
Update Time:2025-05-24
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
- BCP07197
- AKOS015835546
- SY104971
- MFCD11518924
- AB64162
- J-521324
- Ethyl 4-Bromo-7-azaindole-2-carboxylate
- DB-079844
- CS-0004646
- SC3471
- 942920-55-0
- VLZWUULVFAASBC-UHFFFAOYSA-N
- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate
- SCHEMBL3603471
- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate
- DTXSID70659706
- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate
- DS-10835
-
- MDL: MFCD11518924
- Renchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
- Clave inchi: VLZWUULVFAASBC-UHFFFAOYSA-N
- Sonrisas: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC
Atributos calculados
- Calidad precisa: 267.98500
- Masa isotópica única: 267.985
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 250
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 6
- Xlogp3: 2.6
- Superficie del Polo topológico: 55A^2
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.6±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: No data available
- índice de refracción: 1.653
- PSA: 54.98000
- Logp: 2.50210
- Presión de vapor: No data available
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302;H315;H319;H335
- Declaración de advertencia: P261;P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:2-8 °C
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149573-100mg |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 100mg |
$157 | 2021-08-05 | |
| Chemenu | CM149573-250mg |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 250mg |
$272 | 2021-08-05 | |
| Chemenu | CM149573-1g |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 1g |
$786 | 2021-08-05 | |
| AstaTech | SC3471-0.25/G |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95% | 0.25g |
$235 | 2023-09-15 | |
| AstaTech | SC3471-0.1/G |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95% | 0.1g |
$99 | 2023-09-15 | |
| AstaTech | SC3471-0.5/G |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95% | 0.5/G |
$435 | 2022-05-31 | |
| Chemenu | CM149573-250mg |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 250mg |
$116 | 2024-07-19 | |
| Chemenu | CM149573-1g |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 1g |
$304 | 2024-07-19 | |
| abcr | AB308654-250 mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |
942920-55-0 | 95% | 250 mg |
€210.00 | 2023-07-19 | |
| abcr | AB308654-1 g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |
942920-55-0 | 95% | 1 g |
€445.40 | 2023-07-19 |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt
Referencia
- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
Referencia
- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referencia
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt
Referencia
- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
Referencia
- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton, Yaoxue Xuebao, 2013, 48(12), 1792-1799
Métodos de producción 10
Condiciones de reacción
Referencia
- Pyrrolopyridine carboxylic acid derivatives, United States, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester
- 3-Chlorobenzoic acid
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Número de pedido:A844905
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04
Precio ($):250.0
Correo electrónico:sales@amadischem.com
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Literatura relevante
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Productos relacionados
- 388565-59-1(1,8-Naphthyridine-2-carboxylicacid, ethyl ester)
- 394223-02-0(Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1234616-83-1(Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1256825-86-1(Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate)
- 221675-35-0(Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 913181-72-3(1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester hydrochloride)
- 1222175-21-4(Ethyl 5-Bromo-1H-pyrrolo2,3-bpyridine-2-carboxylate)
- 577711-94-5(Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1257856-84-0(Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate)
- 1261537-34-1(Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Pureza:99%
Cantidad:1g
Precio ($):250.0